3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid
CAS No.:
Cat. No.: VC17730888
Molecular Formula: C14H28N2O3
Molecular Weight: 272.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H28N2O3 |
|---|---|
| Molecular Weight | 272.38 g/mol |
| IUPAC Name | 3-[[(2-amino-3,3-dimethylbutanoyl)amino]methyl]-5-methylhexanoic acid |
| Standard InChI | InChI=1S/C14H28N2O3/c1-9(2)6-10(7-11(17)18)8-16-13(19)12(15)14(3,4)5/h9-10,12H,6-8,15H2,1-5H3,(H,16,19)(H,17,18) |
| Standard InChI Key | OIUMNIIWGQOQAH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(CC(=O)O)CNC(=O)C(C(C)(C)C)N |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s IUPAC name, 3-[[(2-amino-3,3-dimethylbutanoyl)amino]methyl]-5-methylhexanoic acid, reflects its intricate structure. Key features include:
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A 2-amino-3,3-dimethylbutanamido group attached to a methylhexanoic acid backbone.
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A stereochemical configuration that influences its reactivity and biological interactions.
The Standard InChI string (InChI=1S/C14H28N2O3/c1-9(2)6-10(7-11(17)18)8-16-13(19)12(15)14(3,4)5/h9-10,12H,6-8,15H2,1-5H3,(H,16,19)(H,17,18)) encodes its atomic connectivity and stereochemistry.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 272.38 g/mol |
| IUPAC Name | 3-[[(2-amino-3,3-dimethylbutanoyl)amino]methyl]-5-methylhexanoic acid |
| CAS Number | 1955516-00-3 (hydrochloride) |
Synthesis and Production
Table 2: Key Reaction Conditions
Stereochemical Resolution
The patent-pending method for resolving enantiomers of related compounds employs chiral auxiliaries like (R)-(+)-α-phenylethylamine to isolate the (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid salt . Subsequent Hofmann degradation yields the desired (S)-enantiomer . For 3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid, similar stereoselective strategies likely apply, though additional steps are required to introduce the dimethylbutanamido group.
Applications in Scientific Research
Biochemical Studies
The compound’s amino and carboxylic acid functionalities make it a candidate for:
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Enzyme Inhibition Studies: Potential modulation of GABA transaminase activity, analogous to vigabatrin .
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Peptide Mimetics: The dimethylbutanamido group may stabilize secondary structures in synthetic peptides.
Material Science
Its branched alkyl chains and polar groups contribute to:
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Surfactant Development: Enhanced solubility in nonpolar solvents.
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Polymer Modification: Cross-linking agents for biodegradable polymers.
| Hazard Type | Precautionary Measures |
|---|---|
| Skin Contact | Wear nitrile gloves; rinse with water for 15 minutes. |
| Inhalation | Use fume hood; monitor airborne concentrations. |
| Storage | Store in airtight containers at 2–8°C. |
Analytical Characterization
Spectroscopic Data
While specific spectra for this compound are unavailable, related analogs exhibit:
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